Methyl 4-hydroxy-3-(3-methylbut-2-enyl)benzoate
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Overview
Description
“Methyl 4-hydroxy-3-(3-methylbut-2-enyl)benzoate” is an intermediate of the MEP pathway (non-mevalonate pathway) of isoprenoid biosynthesis . It is also known as (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP or HMB-PP) .
Synthesis Analysis
The synthesis of “this compound” involves the enzyme (E)-4-hydroxy-3-methylbut-2-enyl diphosphate synthase (HDS), which is essentially involved in the MEP pathway . The substrate hydroxyl group first binds to the IspH [4Fe-4S] cluster and then receives an electron to form an HMBPP- [4Fe-4S] complex, similar to a π or 2-alkenyl/metallacycle complex, which is then dehydrated to form a 1-allyl intermediate .Molecular Structure Analysis
The molecular structure of “this compound” is distinctive from that of the HDR protein from Escherichia coli in the residues involved in the hydrogen-bond network that surrounds the substrate .Chemical Reactions Analysis
In the presence of NADPH, it catalyzes the reductive dihydroxylation of 4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) to produce IPP and DMAPP, while in the presence of nicotinamide adenine dinucleotide phosphate (NADP + ), it oxidizes dehydration of IPP to HMBPP .Scientific Research Applications
Compound Isolation and Analysis
Methyl 4-hydroxy-3-(3-methylbut-2-enyl)benzoate, along with other compounds, was isolated from Zanthoxylum ailanthoides. These compounds were analyzed for their inhibitory effects on superoxide anion generation and elastase release in human neutrophils, indicating potential anti-inflammatory applications (Chung et al., 2013).
Synthesis and Characterization
This compound is involved in the synthesis and characterization of polymeric metal complexes. These complexes have demonstrated potential in catalytic activities, particularly in the oxidation of aldehydes to carboxylic acids (Ingole et al., 2013).
Benzylation Reactions
This compound is utilized in benzylation reactions of 1,3-dicarbonyl compounds. These reactions, catalyzed by iron chloride hexahydrate, are significant for producing pharmaceutically relevant compounds (Kischel et al., 2007).
Cytotoxic Activity Evaluation
Compounds including this compound have been isolated from Garcinia cowa and evaluated for cytotoxic activities against breast and lung cancer cell lines. This suggests potential application in cancer research (Wahyuni et al., 2015).
Potential in Psychoactive Studies
The compound has been associated with the study of benzyl derivatives in the fungus Eurotium repens, showing binding affinity to human opioid or cannabinoid receptors. This highlights its potential relevance in psychoactive substance research (Gao et al., 2011).
Mechanism of Action
Future Directions
The future directions for “Methyl 4-hydroxy-3-(3-methylbut-2-enyl)benzoate” research could involve exploring its biotechnological potential. Many studies have revealed that isoprenoid compounds are an alternative to petroleum-derived fuels. Thus, ecofriendly methods harnessing the MEP pathway in microbes to synthesize isoprenoid compounds and IspH itself have received notable attention from researchers .
Properties
CAS No. |
101511-34-6 |
---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
methyl 4-hydroxy-3-(3-methylbut-2-enyl)benzoate |
InChI |
InChI=1S/C13H16O3/c1-9(2)4-5-10-8-11(13(15)16-3)6-7-12(10)14/h4,6-8,14H,5H2,1-3H3 |
InChI Key |
VTTIBUAIXVAPKR-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C=CC(=C1)C(=O)OC)O)C |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C(=O)OC)O)C |
101511-34-6 | |
Synonyms |
methyl 4-hydroxy-3-(3'-methyl-2'-butenyl)benzoate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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